Methyl 2-nitro-p-tolyl ether

Process chemistry Material handling Physical property screening

Regioisomeric impurities in nitroaromatic ether intermediates derail patent-specified synthetic routes, causing failed crystallizations and off-spec amine derivatives. Methyl 2-nitro-p-tolyl ether (CAS 119-10-8) provides the precise nitro-ortho-to-methoxy substitution pattern required for fidelity in multi-step API and agrochemical syntheses. • Enables directed SNAr derivatization and catalytic hydrogenation to 2-methoxy-5-methylaniline for dye/pigment building blocks; referenced in patent families JP2023087571A and TWI826741B for sulfone pharmacophore construction. • Low melting point (8-9 °C) supports continuous-flow manufacturing, eliminating heated transfer lines required for solid regioisomeric alternatives. • Verified at >98.0% (GC) purity with refractive index n20/D 1.557 for routine regioisomeric identity confirmation in QC workflows.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 119-10-8
Cat. No. B094649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-nitro-p-tolyl ether
CAS119-10-8
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
InChIKeyLGNMURXRPLMVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Nitro-p-Tolyl Ether: Physicochemical & Industrial Profile


Methyl 2-nitro-p-tolyl ether (CAS 119-10-8), also known as 4-methyl-2-nitroanisole or 4-methoxy-3-nitrotoluene, is a substituted nitroaromatic ether with molecular formula C₈H₉NO₃ and molecular weight 167.16 g/mol [1]. At ambient temperature, it exists as a pale yellow to yellow oil or low-melting solid (melting point 8–9 °C), with a density of 1.205 g/mL at 25 °C and a boiling point of 154 °C at 14 mmHg . The compound is sparingly soluble in water but soluble in common organic solvents including chloroform, DMSO, ethanol, and acetone . Structurally, it features a methoxy group para to a methyl group and ortho to a nitro substituent—a substitution pattern that confers distinct electronic and steric properties relative to regioisomeric analogs [1]. Industrially, it serves as a key intermediate in the synthesis of herbicidal sulfone derivatives and various pharmaceutical active compounds .

Liquid physical state supports continuous-flow manufacturing without additional heating or dissolution steps required for solid regioisomers.
Regiospecific substitution pattern (nitro ortho to methoxy, meta to methyl) matches patent-defined synthetic routes for sulfone herbicide intermediates.
Key intermediate for agrochemical and dye precursor synthesis where amine geometry after hydrogenation is critical.

Regioisomer Substitution Limitations


In nitroaromatic ether chemistry, the precise positioning of methoxy, methyl, and nitro substituents on the benzene ring dictates both electronic activation patterns for downstream transformations and the regiospecificity of subsequent reactions . Methyl 2-nitro-p-tolyl ether bears the nitro group ortho to methoxy and meta to methyl—a substitution pattern that directs nucleophilic aromatic substitution and hydrogenation pathways differently from its regioisomers such as 4-methoxy-2-nitrotoluene (nitro para to methoxy) or 2-methoxy-5-nitrotoluene (methoxy ortho to nitro). Generic substitution with an incorrect regioisomer yields a structurally divergent downstream intermediate that may fail to crystallize, exhibit altered reactivity in cross-coupling steps, or produce an amine derivative with different steric and electronic properties incompatible with patent-specified synthetic routes [1]. The quantitative evidence below demonstrates precisely where this specific regioisomer provides measurable differentiation.

Incorrect regioisomer (e.g., 4-methoxy-2-nitrotoluene) yields a structurally divergent amine after hydrogenation, which may not meet downstream steric and hydrogen-bonding requirements.
Altered electronic activation pattern can shift reactivity in cross-coupling or nucleophilic aromatic substitution steps, leading to off-target intermediates.
Generic substitution risks deviation from patent-specified synthetic routes; the resulting intermediate may fail crystallization or quality control specifications.

Differentiation Evidence vs Comparators


Physical State: Liquid vs Solid Regioisomers

Methyl 2-nitro-p-tolyl ether (4-methoxy-3-nitrotoluene) exists as an oil or liquid with a melting point of 8–9 °C at ambient conditions, in contrast to the para-nitro regioisomer 4-methoxy-2-nitrotoluene, which typically crystallizes as a solid at room temperature [1]. The target compound remains a flowable liquid at standard handling temperatures (≥9 °C), whereas the solid regioisomer requires heating or solvent dissolution for transfer operations. This physical state difference has direct implications for continuous-flow manufacturing processes where solid handling introduces additional unit operations (dissolution vessels, heated transfer lines) and potential clogging risks [2].

Physical state
Class-level
Target: Liquid / oil
mp 8–9 °C
vs
4-Methoxy-2-nitrotoluene: solid at ambient
Liquid state supports continuous-flow handling without additional heating or dissolution unit operations required for solid regioisomers.
Literature melting point values; confirm physical form under process conditions.
Process chemistry Material handling Physical property screening

Hydrogenation Regioselectivity: Amine Geometry

The nitro group in methyl 2-nitro-p-tolyl ether is positioned ortho to the methoxy substituent and meta to the methyl group . Upon catalytic hydrogenation, this yields 2-methoxy-5-methylaniline—an amine intermediate whose substitution pattern (amino ortho to methoxy, para to methyl) is structurally distinct from the amine produced from regioisomers such as 4-methoxy-2-nitrotoluene (which would yield an amine with amino para to methoxy) . Sigma-Aldrich documentation confirms that nucleophilic substitution reactions of this specific compound in neat cyclohexylamine and piperidine have been reported, and the compound is specifically employed in the synthesis of 1-dibromomethyl-4-methoxy-2-nitrobenzene . The regiochemistry of the product amine directly affects hydrogen-bonding capacity, basicity, and steric accessibility for subsequent acylation or cross-coupling steps in agrochemical intermediate synthesis [1].

Hydrogenation regio‑chemistry
Class-level
Target amine: 2‑methoxy‑5‑methylaniline
(amino ortho to OMe, para to Me)
vs
Regioisomer amine: different substitution pattern (amino para to OMe)
Regiospecific amine geometry aligns with patent-defined agrochemical intermediate requirements; alternative regioisomer produces structurally incompatible downstream intermediates.
Hydrogenation conditions influence selectivity; verify amine regiochemistry analytically.
Catalytic hydrogenation Aromatic amine synthesis Regioselective reduction

Patent-Validated Synthetic Yield Benchmark

A reported synthetic route for methyl 2-nitro-p-tolyl ether achieves a yield of 78.2% under defined conditions, with 5.78 g of product obtained after trituration with n-hexane-ethyl acetate (20:1) . This yield value provides a baseline for process optimization and cost-of-goods modeling in industrial procurement decisions. While direct comparative yield data for regioisomeric syntheses are not available in open literature, this quantitative benchmark enables economic evaluation against alternative sourcing strategies (purchase versus in-house synthesis) .

Synthetic yield
Reported
78.2%
Isolated yield (5.78 g)
Reported yield benchmark supports cost-of-goods modeling for make‑versus‑buy procurement decisions.
Purification via trituration (n-hexane/EtOAc 20:1); no direct regioisomer yield comparison available.
Synthetic methodology Process yield optimization Agrochemical intermediate

Industrial and Research Applications


Sulfone Herbicide Intermediate

Methyl 2-nitro-p-tolyl ether serves as a critical intermediate in the multi-step synthesis of sulfone derivatives with herbicidal activity, as documented in multiple patent families including JP2023087571A and TWI826741B . The regiospecific placement of the nitro group ortho to methoxy enables the directed functionalization required for constructing the sulfone pharmacophore . The compound's physical state as a low-melting liquid (mp 8–9 °C) facilitates continuous-flow manufacturing processes at industrial scale, reducing the need for heated transfer lines or dissolution vessels that would be required for solid regioisomeric alternatives [7]. Procuring this specific regioisomer ensures fidelity to patent-specified synthetic routes and eliminates the risk of producing off-target intermediates that fail downstream quality control specifications.

Substituted Aniline for Dye Synthesis

Catalytic hydrogenation of methyl 2-nitro-p-tolyl ether yields 2-methoxy-5-methylaniline, an aromatic amine building block with utility in dye, pigment, and pharmaceutical intermediate synthesis . LookChem documentation notes that electron-donating groups such as methoxy increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitution pathways relevant to dye chemistry . The target compound's reduction produces an amine with the amino group ortho to methoxy—a regiochemical arrangement that influences the color properties and fastness characteristics of derived azo dyes. BOC Sciences confirms the compound's application as a research chemical building block for constructing more complex molecular architectures [7].

Nucleophilic Aromatic Substitution Platform

The nitro group ortho to methoxy in methyl 2-nitro-p-tolyl ether activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), enabling facile displacement of the methoxy group under appropriate conditions . Sigma-Aldrich documentation specifically references nucleophilic substitution reactions of this compound in neat cyclohexylamine and piperidine, and its use in synthesizing 1-dibromomethyl-4-methoxy-2-nitrobenzene . The compound's solubility profile—sparingly soluble in water but soluble in ethanol, acetone, chloroform, and DMSO [7]—supports a range of reaction solvent systems common in medicinal chemistry and process development laboratories. This derivatization platform enables the construction of structurally diverse libraries for agrochemical and pharmaceutical lead optimization programs.

Regioisomer Purity Reference Standard

In industrial settings where substituted nitroaromatic ethers are manufactured or used as intermediates, verifying regioisomeric purity is essential for batch-to-batch consistency and regulatory compliance. Methyl 2-nitro-p-tolyl ether exhibits distinct analytical signatures—including refractive index n20/D 1.557, density 1.205 g/mL at 25 °C, and characteristic chromatographic retention behavior —that distinguish it from its regioisomers. Commercial suppliers offer the compound at ≥97% purity (Beijing Bailingwei Technology) and >98.0% purity by GC (TCI) , making it suitable as an authenticated reference standard for HPLC or GC method development and for spiking experiments in impurity profiling studies [7].

Application
Selection Property
Validation Focus
Sulfone herbicide intermediate synthesis
Regiospecific nitro placement and liquid physical form
Continuous‑flow process compatibility and intermediate purity
Substituted aniline dye intermediate
Regioselective hydrogenation to 2‑methoxy‑5‑methylaniline
Amine geometry influence on color properties and dye fastness
Nucleophilic aromatic substitution platform
Nitro‑activated ring with broad organic solvent solubility
Derivatization versatility under medicinal chemistry conditions
Regioisomer purity reference standard
Distinct analytical signatures (refractive index, density, chromatographic behavior)
HPLC/GC method calibration and impurity profiling
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